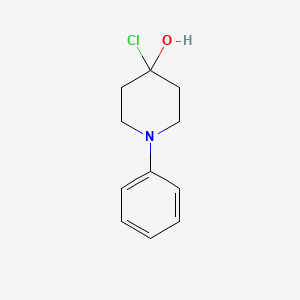

4-Chloro-1-phenyl-4-piperidinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

4-chloro-1-phenylpiperidin-4-ol |

InChI |

InChI=1S/C11H14ClNO/c12-11(14)6-8-13(9-7-11)10-4-2-1-3-5-10/h1-5,14H,6-9H2 |

InChI Key |

WGIDNZKCSLCSJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(O)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 1 Phenyl 4 Piperidinol

Reactions Involving the Chlorine Moiety at C4

The chlorine atom at the C4 position of the piperidine (B6355638) ring is a labile leaving group, making this position susceptible to both nucleophilic substitution and elimination reactions. The tertiary nature of the carbon atom and the presence of an adjacent nitrogen atom influence the mechanisms of these transformations.

Nucleophilic Substitution Reactions (e.g., halogen exchange, formation of ethers/amines)

The C4-chloro group can be readily displaced by a variety of nucleophiles. Due to the tertiary nature of the carbon center, these reactions can proceed via an SN1 mechanism, involving the formation of a tertiary carbocation intermediate. This carbocation is stabilized by the electron-donating nitrogen atom within the piperidine ring. The reaction can also follow an SN2 pathway, although this is generally less favored for tertiary centers.

The versatility of the 4-halopiperidine scaffold is well-recognized, as the halo-substituent is easily converted into other functionalities. rasayanjournal.co.in This makes 4-Chloro-1-phenyl-4-piperidinol a potentially useful intermediate for creating a library of C4-substituted piperidines. Common nucleophilic substitution reactions include:

Halogen Exchange: Treatment with other halide salts (e.g., NaI, KBr) can lead to the corresponding 4-halo derivatives.

Formation of Amines: Reaction with ammonia, primary, or secondary amines can yield 4-amino-piperidine derivatives. libretexts.org A cleaner approach often involves using sodium azide (B81097) (NaN₃) to form a 4-azido intermediate, which is subsequently reduced to the primary amine. libretexts.org

Formation of Ethers: Alkoxides (e.g., sodium methoxide, sodium ethoxide) can act as nucleophiles to form 4-alkoxy-piperidines.

Formation of Thioethers: Thiolates (e.g., sodium thiophenoxide) can displace the chloride to yield 4-thioether derivatives. rsc.org

Cyanation: The use of cyanide salts, such as sodium cyanide, can introduce a nitrile group at the C4 position, leading to the formation of 4-cyano-4-phenylpiperidine derivatives. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions at C4

| Nucleophile | Reagent Example | Product Class |

| Azide | Sodium Azide (NaN₃) | 4-Azidopiperidine |

| Amine | Ammonia (NH₃), RNH₂, R₂NH | 4-Aminopiperidine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxypiperidine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)piperidine |

| Cyanide | Sodium Cyanide (NaCN) | 4-Cyanopiperidine |

Elimination Reactions Leading to Olefinic Products

In the presence of a base, this compound can undergo an elimination reaction to form an olefinic product. This reaction involves the removal of hydrogen chloride (HCl), typically through an E2 mechanism. A base abstracts a proton from a carbon atom adjacent to the one bearing the chlorine (the β-carbon, i.e., C3 or C5). Simultaneously, the chlorine atom departs as a chloride ion, resulting in the formation of a double bond.

Given the symmetry of the piperidine ring relative to the C4 position, deprotonation at either C3 or C5 leads to the same product: 1-phenyl-4-hydroxy-1,2,3,6-tetrahydropyridine. According to Zaitsev's rule, elimination reactions tend to favor the formation of the most stable, most substituted alkene. masterorganicchemistry.comopenstax.orglibretexts.org In this case, only one alkene product is possible from the elimination of HCl. The reaction is typically promoted by strong, non-nucleophilic bases to minimize competition from substitution reactions.

Transformations at the Hydroxyl Group

The tertiary hydroxyl group at the C4 position also offers several avenues for chemical transformation, including derivatization, oxidation, and dehydration.

Derivatization to Esters, Ethers, and Carbonates

The hydroxyl group can be converted into a variety of other functional groups through derivatization. These reactions are standard in organic synthesis and are used to modify the properties of the molecule.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) converts the hydroxyl group into an ester.

Formation of Ethers: While direct etherification can be challenging, the hydroxyl group can be converted into an ether under specific conditions, for example, by deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis).

Formation of Carbonates: Reaction with phosgene (B1210022) or its derivatives (e.g., triphosgene, chloroformates) can yield carbonate esters.

Table 2: Derivatization of the C4-Hydroxyl Group

| Reagent Class | Example Reagent | Product Functional Group |

| Acyl Halide | Acetyl Chloride | Ester |

| Acid Anhydride | Acetic Anhydride | Ester |

| Chloroformate | Ethyl Chloroformate | Carbonate |

These derivatization reactions are reviewed for hydroxyl functional groups in general, highlighting the use of acyl chlorides, organic anhydrides, and isocyanates. researchgate.net

Dehydration Pathways and Mechanisms

The tertiary hydroxyl group can be eliminated as a water molecule in a dehydration reaction to form an alkene. This transformation is typically catalyzed by strong acids (e.g., sulfuric acid, phosphoric acid) and heat. libretexts.org The reaction proceeds via an E1 mechanism. libretexts.orgyoutube.com

The mechanism involves three key steps:

Protonation of the hydroxyl group: The lone pair of electrons on the hydroxyl oxygen attacks a proton from the acid catalyst, forming a protonated alcohol (an alkyloxonium ion). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a tertiary carbocation at the C4 position. This carbocation is stabilized by the inductive effect of the alkyl groups and hyperconjugation.

Deprotonation: A base (which can be a water molecule or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon (C3 or C5), leading to the formation of a double bond.

This dehydration pathway can sometimes be an undesirable side reaction when attempting other transformations under strongly acidic conditions (pH < 1). google.com The resulting product would be 4-chloro-1-phenyl-1,2,3,6-tetrahydropyridine. The stability of the intermediate carbocation makes tertiary alcohols like this one particularly susceptible to dehydration, often requiring milder conditions than primary or secondary alcohols. libretexts.orgyoutube.com

Reactivity of the Piperidine Nitrogen

The lone pair of electrons on the piperidine nitrogen atom makes it a nucleophilic and basic center, susceptible to a variety of reactions that lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation and N-Acylation Reactions

The secondary amine nature of the piperidine nitrogen in this compound allows for straightforward N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the structure and, consequently, the biological activity of piperidine-containing compounds.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or another suitable alkylating agent. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2). The choice of base and solvent can significantly influence the reaction's efficiency and regioselectivity, especially in more complex systems. For instance, in the synthesis of related N-alkylated indazole derivatives, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be effective for achieving high N-1 regioselectivity. nih.gov Similarly, in the synthesis of phenylpiperazine derivatives, alkylation with alkyl halides is a key step, often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.gov While specific examples for this compound are not extensively detailed in readily available literature, the general principles of N-alkylation of piperidine scaffolds are well-established.

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. For example, the synthesis of various 4-substituted 1-phenylpiperazine (B188723) derivatives involves amidation and sulfonamidation with several acid halides and sulfonyl halides in the presence of triethylamine. nih.gov This transformation is crucial for creating a diverse range of derivatives with potential applications in medicinal chemistry.

A summary of representative N-alkylation and N-acylation reactions on similar piperidine-containing scaffolds is presented below:

| Starting Material Class | Reagent | Product Class | Reaction Type |

| Phenylpiperazines | Alkyl halides, K₂CO₃, DMF | N-Alkylphenylpiperazines | N-Alkylation |

| Phenylpiperazines | Acyl halides, Et₃N | N-Acylphenylpiperazines | N-Acylation |

| Indazoles | Alkyl bromide, NaH, THF | N-Alkylindazoles | N-Alkylation |

Quaternization and Ring Expansion Reactions

Quaternization of the piperidine nitrogen involves its reaction with an excess of an alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. This transformation converts the neutral tertiary amine into a permanently charged species. The quaternization of N-aryl chitosan (B1678972) derivatives has been successfully achieved using agents like N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride. nih.gov Similarly, novel quaternary ammonium aldimine derivatives have been synthesized through the quaternization of a pyridine nitrogen atom with various aromatic α-bromo ketones. mdpi.com These examples suggest that the nitrogen of this compound can be quaternized under suitable conditions, likely with an alkyl halide in a polar solvent.

Ring expansion reactions of piperidine derivatives are less common but can be induced under specific conditions, often involving rearrangement of an intermediate. For instance, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to yield not only the expected substitution product but also a significant amount of a ring-expanded 1,4-oxazepane (B1358080) derivative. This is explained by neighboring group participation leading to an aziridinium (B1262131) cation intermediate which can then undergo ring opening to the larger ring system. While no direct examples of ring expansion for this compound are documented, the presence of the chloro and hydroxyl groups at the 4-position could potentially facilitate such rearrangements under specific acidic or basic conditions.

Reactions Involving the Phenyl Substituent

The N-phenyl group of this compound is an aromatic ring and, in principle, can undergo electrophilic aromatic substitution. The piperidine ring attached to the nitrogen acts as a substituent on the benzene (B151609) ring, influencing its reactivity and the regioselectivity of the substitution.

Electrophilic Aromatic Substitution (if applicable and explored in academic literature)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The piperidino group is generally considered an activating, ortho-, para-directing group due to the electron-donating effect of the nitrogen atom's lone pair through resonance. However, the reactivity can be influenced by the reaction conditions, particularly the acidity of the medium. In strongly acidic conditions, the piperidine nitrogen can be protonated, which would transform the group into a deactivating, meta-directing substituent.

While specific studies on the electrophilic aromatic substitution of this compound are scarce in readily accessible literature, the general principles can be inferred from related systems. For example, the nitration of pyridine, another nitrogen-containing heterocycle, is highly dependent on the reaction conditions and the protonation state of the nitrogen. rsc.org

Functionalization of the Phenyl Ring (e.g., halogenation, nitration, trifluoromethylation)

Halogenation: The introduction of a halogen atom (e.g., chlorine, bromine) onto the phenyl ring can be achieved using standard electrophilic halogenation conditions. For N-phenylpiperidine derivatives, the reaction would be expected to yield a mixture of ortho- and para-halogenated products, with the para-isomer often predominating due to steric hindrance at the ortho positions. The halogenation of N-acetyl aminopyridines and other N-heteroarenes has been achieved using various reagents, including sodium halides with an oxidizing agent like Oxone. researchgate.net

Nitration: The nitration of the phenyl ring would introduce a nitro group (-NO₂). This is typically carried out using a mixture of nitric acid and sulfuric acid. For an N-phenylpiperidine system, the directing effect of the piperidino group would favor substitution at the ortho and para positions. However, the strongly acidic conditions can lead to protonation of the piperidine nitrogen, potentially leading to meta-directing effects and reduced reactivity. The β-nitration of N-phenylpiperidine has been reported using t-butyl nitrite (B80452) promoted by an oxoammonium salt, indicating that functionalization of the piperidine ring itself can also occur under certain nitrating conditions. researchgate.net

Trifluoromethylation: The introduction of a trifluoromethyl (-CF₃) group onto the phenyl ring is a valuable transformation in medicinal chemistry. While direct electrophilic trifluoromethylation of aromatic rings is challenging, various methods have been developed. The existence of commercially available compounds such as 4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(4-(4-fluorophenyl)-4-phenylbutyl)piperidin-4-ol suggests that trifluoromethylated analogues of the core structure are synthetically accessible. This functionalization is likely introduced at an earlier stage of the synthesis, for example, by starting with a trifluoromethyl-substituted aniline (B41778) derivative.

Below is a table summarizing potential functionalization reactions on the phenyl ring of N-phenylpiperidine derivatives based on general knowledge of electrophilic aromatic substitution.

| Reaction | Reagent | Expected Major Products |

| Bromination | Br₂/FeBr₃ | ortho-Bromo and para-Bromo derivatives |

| Chlorination | Cl₂/AlCl₃ | ortho-Chloro and para-Chloro derivatives |

| Nitration | HNO₃/H₂SO₄ | ortho-Nitro and para-Nitro derivatives (competing with meta under strong acid) |

Mechanistic Studies of Key Transformations

The reactivity of this compound is primarily centered around the C4 position, which is a tertiary carbon atom bearing both a chlorine atom and a hydroxyl group, as well as being adjacent to a nitrogen atom within the piperidine ring. This unique structural arrangement dictates the plausible transformation mechanisms.

Elucidation of Reaction Intermediates

The transformation of this compound likely proceeds through carbocationic intermediates, particularly in reactions involving the departure of the chloro or hydroxyl group.

Carbocation Formation: In acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation at the C4 position. Similarly, the chloride ion can depart, facilitated by a Lewis acid or a polar solvent, to generate the same carbocationic intermediate. The stability of this tertiary carbocation is enhanced by the presence of the adjacent phenyl group, which can delocalize the positive charge through resonance.

Aziridinium Ion Intermediate: A competing and highly plausible intermediate, especially under conditions that favor intramolecular reactions, is a bridged aziridinium ion. The nitrogen atom of the piperidine ring can act as an internal nucleophile, displacing the chloride at C4 to form a strained, bicyclic aziridinium ion. This type of intermediate is well-documented in the chemistry of related 3-chloropiperidines and plays a crucial role in ring-expansion and rearrangement reactions. The formation of an aziridinium ion from a precursor can be a stereoselective process.

The specific reaction conditions, such as the nature of the solvent, the temperature, and the presence of acids or bases, will significantly influence which intermediate is predominantly formed.

Kinetic Studies and Reaction Rate Determinations

While specific kinetic data for reactions of this compound is not extensively available, the rate of its transformations can be predicted based on the mechanisms involving the aforementioned intermediates.

For reactions proceeding through a tertiary carbocation (SN1-type mechanism):

The rate of reaction would be expected to be dependent on the concentration of the substrate, this compound, and independent of the concentration of the nucleophile.

The rate would be significantly influenced by the polarity of the solvent, with more polar, protic solvents accelerating the reaction by stabilizing the carbocation intermediate.

The nature of the leaving group is also critical; for instance, protonation of the hydroxyl group would lead to a faster reaction compared to the departure of the unprotonated hydroxyl group.

For reactions involving an aziridinium ion intermediate:

The rate of formation of the aziridinium ion would be an intramolecular process, and its rate would depend on the conformational availability of the nitrogen lone pair to attack the C4 position.

The subsequent reaction of the aziridinium ion with a nucleophile would be a bimolecular process, and its rate would depend on the concentration of both the aziridinium ion and the nucleophile.

A hypothetical kinetic study could involve monitoring the disappearance of the starting material or the appearance of a product over time using techniques like HPLC or NMR spectroscopy under various conditions to determine the rate law and rate constants.

Table of Predicted Kinetic Parameters for Key Transformations

| Transformation | Plausible Mechanism | Expected Rate Law | Factors Influencing Rate |

| Nucleophilic Substitution (e.g., with H₂O) | SN1 via tertiary carbocation | Rate = k[Substrate] | Solvent polarity, acidity |

| Rearrangement | Intramolecular (via aziridinium ion) | Rate = k[Substrate] | Conformational flexibility |

| Elimination | E1 via tertiary carbocation | Rate = k[Substrate] | Basicity of the medium, temperature |

Stereochemical Outcomes of Reactions

The stereochemistry of the products formed from reactions of this compound is intrinsically linked to the mechanism of the transformation.

Reactions via a Planar Carbocation: If a reaction proceeds through a free, planar tertiary carbocation, the incoming nucleophile can attack from either face of the carbocation with equal probability. This would lead to a racemic mixture of products, assuming the starting material was enantiomerically pure and the C4 position was a stereocenter.

Reactions via an Aziridinium Ion: The formation and subsequent opening of an aziridinium ion intermediate are typically stereospecific processes. The nucleophilic attack on the aziridinium ion would occur via an SN2-like mechanism, leading to an inversion of configuration at the carbon atom being attacked. The stereochemical outcome would be highly predictable and controlled. For instance, if the nitrogen attacks from the top face to displace the chlorine, the incoming nucleophile would attack the aziridinium ion from the bottom face.

Neighboring Group Participation: The phenyl group at C1 or other substituents on the piperidine ring could also influence the stereochemical outcome through neighboring group participation, potentially leading to retention of configuration or the formation of specific diastereomers.

Derivatization Strategies and Molecular Architecture Diversification

Synthesis of Substituted 4-Piperidinols with Varied Aromatic Groups at C4

The introduction of diverse aromatic groups at the C4 position of the piperidinol ring is a fundamental strategy for creating a wide range of analogs. This modification directly influences the steric and electronic properties of the molecule, which can significantly impact its interaction with biological targets.

A common synthetic approach involves the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent derived from an aromatic or heteroaromatic halide, to an N-substituted-4-piperidone. nih.gov This reaction is versatile, allowing for the incorporation of a broad spectrum of aromatic systems. For instance, the synthesis of 4-aryl-4-piperidinols has been accomplished, yielding compounds with varied substitution patterns on the phenyl ring. nih.gov

The choice of the aromatic group is critical. Researchers have explored a variety of substituents on the C4-phenyl ring to probe structure-activity relationships. For example, the introduction of electron-withdrawing groups like trifluoromethyl or electron-donating groups can alter the electronic nature of the aromatic ring. nih.gov The synthesis of compounds with different aryl groups, such as biphenyl (B1667301) or diphenyl ether moieties, has also been reported to investigate the spatial requirements of binding pockets. nih.gov

Modification of the N1 Position with Different Substituents

A variety of substituents can be introduced at the N1 position through standard N-alkylation or N-acylation reactions. For example, reacting the parent piperidinol with different alkyl halides or acyl chlorides can yield a library of N-substituted analogs. nih.govgoogle.com Researchers have synthesized series of compounds with diverse N-substituents, including benzyl (B1604629), phenethyl, and other arylalkyl groups, to explore their impact on biological activity. nih.govnih.gov

The nature of the N1-substituent plays a significant role in determining the compound's properties. For instance, the introduction of a bulky substituent can provide steric hindrance, while a polar group can enhance water solubility. The synthesis of N-substituted 4-(m-hydroxyphenyl)piperidine analogs with methyl, allyl, and phenethyl groups has been described, highlighting the versatility of this approach. nih.gov Furthermore, the incorporation of functionalities like esters or amides at the N1-position can serve as handles for further chemical modification or to modulate the compound's interaction with biological targets. google.com

Table 1: Examples of N1-Substituted Piperidinol Derivatives

| N1-Substituent | General Structure | Significance | Reference |

| Benzyl | Investigated for its influence on receptor binding. | nih.govnih.gov | |

| Phenethyl | Studied in relation to antagonist activity at specific receptors. | nih.govnih.gov | |

| Propyl | A key feature in compounds designed as dopaminergic stabilizers. | nih.gov | |

| Acryloyl | Used to create derivatives with potential antiproliferative properties. | nih.gov | |

| Maleamoyl | Incorporated to generate compounds with specific biological activities. | nih.gov |

Introduction of Chiral Centers and Enantiomeric Separations

The introduction of chiral centers into the 4-piperidinol scaffold adds a layer of structural complexity and can lead to enantiomers with distinct biological activities. Chirality can be introduced at various positions, including the C4 carbon, or on substituents attached to the piperidine (B6355638) ring.

The synthesis of chiral 4-piperidinol derivatives can be achieved through several methods. One approach is the use of chiral starting materials or chiral catalysts in the synthetic route. Alternatively, racemic mixtures of chiral compounds can be synthesized and then separated into their individual enantiomers.

High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely employed technique for the separation of enantiomers. nih.govnih.gov For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using cellulose-based chiral stationary phases. nih.gov The choice of the chiral selector and the mobile phase composition are critical for achieving efficient separation. nih.gov Capillary electrophoresis (CE) is another powerful technique for chiral separations, often utilizing chiral selectors dissolved in the running buffer to form transient diastereomeric complexes. wvu.edu

Construction of Polycyclic Systems Incorporating the Piperidinol Scaffold

Integrating the 4-piperidinol scaffold into polycyclic systems represents an advanced strategy for creating structurally novel and complex molecules. wikipedia.org Polycyclic compounds, which feature multiple fused or bridged rings, can exhibit unique three-dimensional shapes and functionalities. wikipedia.org

The construction of such systems can be achieved through various synthetic methodologies. Intramolecular cyclization reactions are a common approach, where a suitably functionalized piperidinol derivative undergoes ring closure to form an additional ring. For instance, methods have been developed for the transformation of dinitro-substituted aromatic compounds into polycyclic systems containing a piperidine fragment. chemintech.ru Another strategy involves the use of the piperidinol as a building block in multi-step syntheses aimed at constructing complex, multi-ring architectures.

These polycyclic systems can lead to compounds with significantly different properties compared to their monocyclic precursors. The rigid framework of a polycyclic system can lock the molecule into a specific conformation, which can be advantageous for optimizing interactions with a biological target.

Rational Design of Analogues for Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com The rational design of analogs based on the 4-chloro-1-phenyl-4-piperidinol scaffold is essential for elucidating these relationships.

SAR studies involve the systematic modification of different parts of the lead molecule and evaluating the resulting changes in activity. oncodesign-services.com For the 4-piperidinol core, key areas for modification include the aromatic group at C4, the substituent at the N1 position, and the introduction of various functional groups at other positions. nih.govnih.govnih.gov

By analyzing the SAR data, researchers can build models that correlate specific structural features with biological outcomes. oncodesign-services.com For example, studies on 4-arylpiperidines and 4-aryl-4-piperidinols have revealed that the nature of the aromatic group and the N-substituent significantly affects their activity as ion channel blockers. nih.gov Similarly, SAR studies on piperidine derivatives have been used to optimize their inhibitory activity against various enzymes. nih.gov This iterative process of design, synthesis, and testing allows for the optimization of lead compounds to enhance potency and selectivity while minimizing undesirable properties. oncodesign-services.com

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state structure of 4-Chloro-1-phenyl-4-piperidinol. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments collectively allow for the unambiguous assignment of all proton and carbon signals and provide critical information about the molecule's conformation.

A complete assignment of the ¹H and ¹³C NMR spectra is achieved through the combined interpretation of 2D NMR experiments, including COSY, HSQC, and HMBC. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the protons on adjacent carbons in the piperidine (B6355638) ring. Specifically, the signals from the protons at the C2 and C6 positions would show cross-peaks with the protons at the C3 and C5 positions, respectively, establishing the connectivity within the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.com This allows for the direct assignment of the carbon signals for the protonated carbons of the piperidine (C2, C3, C5, C6) and phenyl rings. The C1' carbon of the phenyl ring and the C4 carbon of the piperidine ring are quaternary and thus would be absent in an HSQC spectrum.

Correlations from the C2/C6 protons of the piperidine ring to the C1' (ipso) carbon of the phenyl ring, confirming the N-phenyl linkage.

Correlations from the C3/C5 protons to the quaternary C4 carbon, confirming the position of the chloro and hydroxyl groups.

Correlations from the ortho-protons of the phenyl ring to the C2/C6 carbons of the piperidine ring.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| H2 / H6 | 3.2 - 3.6 | 50 - 55 | C1', C3/C5 |

| H3 / H5 | 2.0 - 2.4 | 35 - 40 | C2/C6, C4 |

| C4 | - | 70 - 75 | - |

| Phenyl H (ortho) | 6.9 - 7.1 | 115 - 120 | C2/C6, Phenyl C (ipso, meta) |

| Phenyl H (meta) | 7.2 - 7.4 | 128 - 130 | Phenyl C (ortho, para) |

| Phenyl H (para) | 6.8 - 7.0 | 118 - 122 | Phenyl C (meta) |

| Phenyl C (ipso) | - | 150 - 155 | - |

Dynamic NMR (DNMR) studies can provide quantitative information about energy barriers for conformational exchange processes. nih.gov For this compound, two primary dynamic processes are of interest: the chair-to-chair ring interconversion of the piperidine moiety and the restricted rotation around the N-C(phenyl) bond.

At low temperatures, the rate of chair-to-chair interconversion slows sufficiently on the NMR timescale, potentially allowing for the observation of distinct signals for axial and equatorial protons on the piperidine ring. As the temperature is increased, these signals broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen to an averaged signal at higher temperatures. researchgate.net

The activation energy barrier (ΔG‡) for this process can be calculated from the coalescence temperature and the frequency difference between the exchanging signals. researchgate.net This information is critical for understanding the conformational flexibility and stability of the piperidine ring. A similar DNMR analysis could be applied to study the rotational barrier of the N-phenyl group, which can be influenced by steric hindrance from the piperidine ring.

Mass Spectrometry for Mechanistic and Structural Investigations

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound, the molecular formula is C₁₁H₁₄ClNO. HRMS can distinguish this composition from other isobaric formulas by measuring the mass-to-charge ratio (m/z) to several decimal places.

| Formula | Compound Name | Calculated Exact Mass [M+H]⁺ |

| C₁₁H₁₅ClNO⁺ | This compound (protonated) | 212.0837 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

A plausible fragmentation pathway for [C₁₁H₁₄ClNO+H]⁺ would likely involve initial losses of small, stable neutral molecules like water (H₂O) or hydrogen chloride (HCl). Subsequent fragmentation could involve cleavage of the piperidine ring, leading to characteristic fragment ions that help to piece together the original structure. Analysis of these pathways is fundamental for distinguishing between structural isomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles, confirming its absolute structure and stereochemistry.

The analysis would be expected to show that the piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. researchgate.net The bulky N-phenyl group would likely occupy an equatorial position to minimize steric interactions. The analysis would also definitively establish the relative positions (axial or equatorial) of the chlorine atom and the hydroxyl group at the C4 position. Furthermore, the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which dictate the supramolecular architecture. nih.gov

The table below presents hypothetical, yet plausible, crystallographic data for this compound, based on known structures of similar piperidine derivatives. researchgate.netnih.gov

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.5 |

| c (Å) | ~15.0 |

| β (°) | ~98 |

| C4-Cl Bond Length (Å) | ~1.80 |

| C4-O Bond Length (Å) | ~1.43 |

| N1-C(phenyl) Bond Length (Å) | ~1.40 |

| Piperidine Ring Conformation | Chair |

Conformation and Configuration Analysis

Research on compounds such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone and 4-chloro-N-{[1-(4-chloro-benzoyl)piperidin-4-yl]methyl}benzamide monohydrate has consistently shown that the piperidine ring adopts a stable chair conformation . nih.govwho.int This is the most energetically favorable arrangement for six-membered saturated heterocycles, as it minimizes both angular and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The specific orientation of the chloro and hydroxyl groups at the C-4 position and the phenyl group at the N-1 position would be determined by steric and electronic factors, with a preference for bulkier groups to occupy the less hindered equatorial positions to minimize steric interactions. For instance, in the crystal structure of 4-chloro-N-{[1-(4-chloro-benzoyl)piperidin-4-yl]methyl}benzamide monohydrate, the piperidine ring is in a chair conformation. who.int

The dihedral angle between the plane of the piperidine ring and the attached phenyl ring is another important structural parameter. In a related compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, this angle was found to be 39.89 (7)°. nih.gov A similar twisted orientation would be expected for this compound to alleviate steric hindrance between the two ring systems.

Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in the solid state is governed by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice. Based on the functional groups present—a hydroxyl group, a tertiary amine, and a chloro-substituted phenyl ring—several types of interactions are anticipated.

Studies on analogous structures reveal that hydrogen bonding plays a significant role in the crystal packing. The hydroxyl group (–OH) can act as a hydrogen bond donor, while the nitrogen atom of the piperidine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. For example, in the crystal structure of 4-(chloromethyl)phenylmethanone, molecules are linked by O—H⋯O hydrogen bonds to form chains. nih.gov

In addition to classical hydrogen bonds, weaker interactions such as C—H⋯O and C—H⋯π interactions are also likely to be present, further stabilizing the supramolecular assembly. nih.gov The phenyl ring can participate in π-stacking interactions, and the chlorine atom can be involved in halogen bonding, although this is less common. The collective effect of these interactions is the formation of a stable, three-dimensional crystal lattice. Hirshfeld surface analysis of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone confirmed that weak C—H⋯O interactions and other dispersive forces are key to its molecular packing. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. While specific spectra for this compound are not available, data for the closely related isomer, 4-(4'-Chlorophenyl)-4-piperidinol, offers insight into the expected vibrational modes. nih.gov

FT-IR Spectroscopy

The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For this compound, the key functional groups and their expected FT-IR absorptions are:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is often broadened by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring are observed just below 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the tertiary amine is expected in the 1000-1250 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the tertiary alcohol is typically found in the 1050-1200 cm⁻¹ range.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

The following table summarizes the FT-IR spectral data for the isomer 4-(4'-Chlorophenyl)-4-piperidinol, which provides a useful reference. nih.gov

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1490 | Strong | Aromatic C=C Stretch |

| ~1100 | Strong | C-O Stretch (Tertiary Alcohol) |

| ~820 | Strong | C-H Bending (p-substituted phenyl) |

| ~750 | Medium | C-Cl Stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 4-(4'-Chlorophenyl)-4-piperidinol shows characteristic peaks that can be assigned to various vibrational modes. nih.gov

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3070 | Strong | Aromatic C-H Stretch |

| ~2930 | Strong | Aliphatic C-H Stretch |

| ~1610 | Very Strong | Aromatic Ring Stretch |

| ~1200 | Medium | C-N Stretch |

| ~1090 | Strong | Aromatic Ring Breathing |

| ~830 | Medium | Ring Breathing/C-H Bend |

| ~630 | Medium | C-Cl Stretch |

These spectroscopic techniques are also invaluable for monitoring chemical reactions, such as the synthesis of this compound, by observing the appearance of product-specific peaks and the disappearance of reactant peaks over time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophores in this compound are the phenyl ring and the non-bonding electrons on the nitrogen, oxygen, and chlorine atoms.

While specific experimental UV-Vis data for this compound is not readily found in the searched literature, the expected electronic transitions can be inferred from its structure. The phenyl group is the primary chromophore and is expected to exhibit characteristic absorptions due to π → π* transitions. These typically occur in two regions: a strong absorption band (the E-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-280 nm.

The presence of substituents on the phenyl ring and the piperidine nitrogen can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. The nitrogen atom attached to the phenyl ring will act as an auxochrome, likely causing a red shift (bathochromic shift) of the B-band due to n → π* transitions. The chlorine atom on the piperidine ring is not directly conjugated with the phenyl ring and is therefore expected to have a minimal effect on the main absorption bands.

For comparison, the UV-Vis spectrum of 4-chlorophenol (B41353) in ethanol (B145695) shows absorption maxima (λmax) at approximately 224 nm and 280 nm, corresponding to the π → π* transitions of the substituted benzene (B151609) ring. nist.gov Similar transitions would be anticipated for this compound, with modifications due to the different substitution pattern.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for a molecule of this size. A typical DFT study on 4-Chloro-1-phenyl-4-piperidinol would involve geometry optimization to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is reached.

Commonly used functionals, such as B3LYP, would be paired with a basis set like 6-31G(d,p) or larger to provide a good description of the electronic structure. The output of these calculations would yield key energetic and geometric parameters.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Expected Value/Description |

| Total Energy | A negative value in Hartrees, indicating stability. |

| Dipole Moment | A non-zero value in Debye, reflecting the molecule's polarity. |

| Bond Lengths (Å) | e.g., C-Cl, C-O, C-N, C-C (phenyl), C-C (piperidine) |

| **Bond Angles (°) ** | e.g., C-N-C, C-C-O, angles within the phenyl and piperidine (B6355638) rings. |

| Dihedral Angles (°) | Describing the twist between the phenyl and piperidine rings. |

These calculated geometries are crucial for understanding the molecule's three-dimensional structure and can be compared with experimental data from X-ray crystallography if available.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation. They are often used to benchmark DFT results or for calculations where high accuracy is paramount, such as determining precise reaction barriers.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

The static picture provided by quantum chemical calculations can be complemented by Molecular Dynamics (MD) simulations, which explore the conformational landscape and dynamics of this compound over time. In an MD simulation, the atoms' movements are calculated by solving Newton's equations of motion.

An MD simulation would reveal how the piperidine ring puckers and how the phenyl group rotates relative to the piperidine ring. This is particularly important for understanding how the molecule might interact with a biological target, as different conformations can have different binding affinities. The simulation would also show the dynamics of the hydroxyl and chloro substituents.

Mechanistic Pathways Elucidation using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms. For instance, the synthesis of this compound could be modeled to understand the transition states and intermediates involved. DFT calculations can be used to locate the transition state structures and calculate the activation energies for each step of a proposed reaction mechanism. This would provide a detailed understanding of the reaction kinetics and thermodynamics, helping to optimize reaction conditions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can predict various spectroscopic parameters that are essential for characterizing the molecule.

NMR Chemical Shifts: By calculating the magnetic shielding tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. These predicted spectra can be compared with experimental NMR data to confirm the structure of the synthesized compound.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic positions yields the vibrational frequencies. These correspond to the peaks observed in an infrared (IR) spectrum. Comparing the calculated and experimental IR spectra can aid in structural confirmation and the assignment of vibrational modes.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values/Features |

| ¹H NMR Chemical Shifts (ppm) | Distinct signals for aromatic protons, piperidine protons, and the hydroxyl proton. |

| ¹³C NMR Chemical Shifts (ppm) | Signals for the carbon atoms in the phenyl and piperidine rings, including the carbon bearing the chloro and hydroxyl groups. |

| Vibrational Frequencies (cm⁻¹) | Characteristic stretching frequencies for O-H, C-H (aromatic and aliphatic), C-N, C-O, and C-Cl bonds. |

Interactions with Solvents and Environmental Effects Modeling

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in several ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute's geometry and energetics.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the compound and water molecules. This method is more computationally intensive but provides a more detailed picture of the solvation shell.

These models are crucial for accurately predicting properties in solution, which is often the relevant environment for chemical reactions and biological activity.

Applications of 4 Chloro 1 Phenyl 4 Piperidinol As a Synthetic Building Block and Research Tool

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The piperidine (B6355638) ring is a prevalent scaffold in a vast number of natural products and pharmacologically active molecules. nih.gov The utility of 4-Chloro-1-phenyl-4-piperidinol as a precursor lies in the reactivity of its chloro and hydroxyl groups, which allow for the elaboration of the basic piperidine structure into more complex heterocyclic systems. The 4-chloropiperidine (B1584346) moiety is a demanding intermediate because the labile halo substituent can be readily displaced to introduce different functionalities. nih.gov

Derivatives of 4-hydroxypiperidine (B117109) are considered important intermediate products for the synthesis of pharmacologically potent substances. google.com For instance, related 4-hydroxy-4-phenylpiperidines can be converted into nociceptin (B549756) receptor ligands. nih.gov The general strategy involves leveraging the existing piperidine core and sequentially modifying it. While direct synthetic routes starting from this compound are specific to proprietary processes, the known chemistry of analogous compounds illustrates its potential. For example, the reduction of the related compound, 1-benzyl-4-piperidone, followed by reaction with various electrophiles, is a common strategy to produce a library of substituted piperidines. The N-phenyl group in this compound provides a stable, yet electronically modifying feature that makes it an attractive starting point for creating diverse libraries of nitrogen-containing compounds for screening and development.

Scaffold in the Design of Complex Organic Molecules

A scaffold in medicinal chemistry provides the core three-dimensional structure upon which functional groups are appended to interact with biological targets. The 4-phenylpiperidine (B165713) framework is a well-established and privileged scaffold. The introduction of a chlorine atom and a hydroxyl group, as in this compound, offers specific vectors for chemical modification, allowing chemists to fine-tune the properties of the final molecule.

Research has demonstrated the power of the 4-phenylpiperidine scaffold in developing ligands for dopamine (B1211576) receptors. researchgate.net For example, modifications of a related structure, 3-(1-benzylpiperidin-4-yl)phenol, led to the discovery of pridopidine, a dopaminergic stabilizer. researchgate.net This highlights how the core piperidine structure can be systematically altered to achieve a desired functional profile. The introduction of chirality into piperidine scaffolds can further modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net

In another example, a series of analgesic compounds were synthesized based on a 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol scaffold, a close analogue of the title compound. The study underscored how variations in substituents on the core piperidine ring lead to significant differences in analgesic activity, demonstrating its effectiveness as a scaffold for building complex, biologically active molecules.

Ligand Synthesis for Organometallic Catalysis

While the primary documented use of this compound and its close derivatives is in the realm of medicinal chemistry, its structural features suggest potential for the synthesis of ligands for organometallic catalysis. Nitrogen-containing compounds, particularly chelating ligands, are fundamental in coordination chemistry and catalysis. The nitrogen atom of the piperidine ring and the hydroxyl group's oxygen atom could potentially coordinate to a metal center, forming a bidentate ligand.

The synthesis of ligands often involves the reaction of a scaffold with organometallic precursors. The N-phenyl group and the substituents at the 4-position of the piperidine ring can be modified to tune the steric and electronic properties of the resulting ligand. This tuning is critical for controlling the activity and selectivity of a metal catalyst. For example, chiral pyrrolidine-based ligands are known to be effective in zinc and molybdenum chemistry. Although direct examples using this compound for organometallic catalysis are not prominent in the literature, its role in forming ligands for biological receptors, such as the sigma-1 (σ1) receptor, demonstrates its capability to act as a binding motif. This established reactivity provides a foundation for future exploration into its use for creating novel catalysts for fine chemical synthesis.

Intermediate in the Synthesis of Advanced Materials

The application of heterocyclic compounds is expanding beyond medicine into materials science. Organic molecules are increasingly used to create functional materials with tailored properties, such as corrosion inhibitors. These inhibitors function by adsorbing onto a metal surface, forming a protective barrier that prevents interaction with corrosive agents.

Theoretical and experimental studies have shown that piperidine derivatives can be effective corrosion inhibitors for mild steel, particularly in acidic environments. The effectiveness of these organic inhibitors is related to the presence of heteroatoms (like nitrogen and oxygen) and π-electrons from aromatic rings, which can interact with the d-orbitals of iron. The piperidine nitrogen and the phenyl group of this compound provide these necessary features. The molecule can adsorb onto the metal surface, blocking active sites and reducing the rate of corrosion. This adsorption can occur through both physical (electrostatic) and chemical (donor-acceptor) interactions. The development of such inhibitors is a key area in extending the lifespan and reliability of metallic infrastructure.

Development of New Synthetic Methodologies and Reagents

The synthesis of functionalized piperidines is a significant goal in organic chemistry, prompting the development of new synthetic methods. This compound and its precursors are often involved in the validation of these new methodologies. For example, research into green chemistry has explored the use of deep eutectic solvents, such as a glucose-urea mixture, as an inexpensive and environmentally benign reaction medium for the synthesis of piperidin-4-one derivatives, which are direct precursors to 4-hydroxypiperidines.

Furthermore, novel cyclization strategies are constantly being developed to construct the piperidine ring with high stereoselectivity. One such method is the Niobium(V) chloride (NbCl5) mediated aza-Prins type cyclization of epoxides and homoallylic amines to produce 4-chloropiperidine derivatives. nih.gov This method offers an alternative to traditional Lewis acid-catalyzed reactions, potentially providing higher yields and using a more stable catalyst. nih.gov The development of such efficient and selective reactions is crucial for the large-scale synthesis of complex molecules that use the piperidine scaffold.

Data Tables

Table 1: Synthesis of Piperidin-4-one Derivatives Using a Green Solvent This table shows the yields of various piperidin-4-one derivatives synthesized using a deep eutectic solvent of glucose and urea.

| Compound Name | Yield (%) |

| 3-methyl-2,6-diphenyl piperidin-4-one | 82 |

| 3,5-dimethyl-2,6-diphenylpiperidin-4-one | 78 |

| 2,6-diphenylpiperidin-4-one | 75 |

| 3-methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one | 72 |

| piperidin-4-one | 68 |

| 3,5-dimethyl 2,6-di(2-hydroxyphenyl)piperidin-4one | 70 |

| 3,5-dimethylpiperidin-4-one | 70 |

Table 2: Analgesic Activity of Synthesized 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives This table summarizes the analgesic activity of N-substituted derivatives tested in male Wistar rats using the tail flick test.

| Compound | Substitution at Nitrogen | Analgesic Activity | Effect on Blood Pressure |

| 2 | Phenacyl | Significant | Reduction |

| 3 | p-chlorophenacyl | Significant | Reduction |

| 4 | p-methylphenacyl | Significant | Not reported |

| 5 | p-methoxyphenacyl | Significant | Reduction |

| Pethidine | (Reference Drug) | Significant | Not reported |

Analytical Methodologies for Research and Quality Control of 4 Chloro 1 Phenyl 4 Piperidinol

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For 4-Chloro-1-phenyl-4-piperidinol, various chromatographic methods are utilized to assess its purity and monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds and intermediates like this compound. researchgate.net It offers high resolution and sensitivity, making it ideal for determining the purity of a sample and for providing quantitative results. researchgate.net The purpose of HPLC analysis is often to confirm the identity of the compound and to quantify its presence, which is essential during drug development and for monitoring reaction completion. researchgate.netnih.gov

In the analysis of piperidine (B6355638) derivatives, reverse-phase HPLC is commonly employed. oup.com This method uses a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, the presence of the phenyl group provides a chromophore, which allows for detection using a UV-Vis spectrophotometric detector, one of the most versatile detectors in HPLC. researchgate.netquora.com UV detection offers excellent linearity for quantitative analysis. researchgate.net

A typical HPLC method for a related piperidine compound involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (like Newcrom R1). oup.comgfschemicals.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. oup.comgfschemicals.com An acid, like phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to improve peak shape and resolution by ensuring the amine is in a consistent protonated state. oup.comgfschemicals.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenylpiperidine Derivatives

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) or equivalent C18 |

| Mobile Phase | Acetonitrile (MeCN) / Water / Phosphoric Acid |

| Detector | UV-Vis at an appropriate wavelength (e.g., 254 nm) cbseacademic.nic.in |

| Mode | Isocratic or Gradient |

| Application | Purity assessment, reaction monitoring, quantitative analysis |

This table presents a generalized set of conditions based on methods for similar compounds. Method optimization is required for specific applications.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. researchgate.net However, direct GC analysis of piperidine derivatives like this compound can be challenging. The polarity of the piperidine ring and the presence of the hydroxyl group can lead to poor peak shapes (tailing) and low sensitivity due to interactions with the stationary phase. oup.com

To overcome these issues, derivatization is often employed. This process chemically modifies the analyte to make it more volatile and less polar. For compounds containing amine groups, acylation is a common derivatization strategy. For instance, derivatization with reagents like pentafluorobenzoyl chloride can convert the polar amine and hydroxyl groups into less polar esters and amides, which exhibit better chromatographic properties. oup.com

Alternatively, headspace GC can be utilized, particularly for analyzing residual volatile impurities in a sample of this compound. google.com In this technique, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, avoiding the introduction of non-volatile matrix components. google.com The choice of a suitable capillary column, such as one with a diphenyl dimethyl polysiloxane stationary phase, is critical for achieving good separation. researchgate.net

Table 2: Potential GC Conditions for Analysis of Piperidine Derivatives

| Parameter | Condition |

| Column | Diphenyl dimethyl polysiloxane capillary column (e.g., HP-5, DB-5) researchgate.netgoogle.com |

| Injection Mode | Split/Splitless or Headspace google.com |

| Carrier Gas | Helium or Hydrogen oup.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.net |

| Derivatization | May be required (e.g., acylation) to improve volatility and peak shape oup.com |

| Application | Analysis of volatile impurities or derivatized analyte |

This table outlines potential starting conditions. Specific parameters must be optimized for the analyte and its matrix.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of a reaction. researchgate.netekb.eg It allows for a quick assessment of the consumption of starting materials and the formation of products. scribd.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a glass or aluminum sheet coated with a thin layer of an adsorbent like silica (B1680970) gel. researchgate.netekb.eg The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase (eluent). ekb.eg

For a reaction producing this compound, a TLC plate would be spotted with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time intervals. After development, the plate is visualized, typically under UV light, which reveals the UV-active spots due to the phenyl chromophore. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the different components. ekb.eg

Table 3: Example of TLC for Reaction Monitoring

| Spot on TLC Plate | Expected Observation | Interpretation |

| Starting Material (SM) | Single spot at a specific Rf (e.g., Rf = 0.6) | Reference point for the reactant. |

| Reaction Mixture (t=0) | Single spot corresponding to the SM. | Confirms the initial state of the reaction. |

| Reaction Mixture (t=x) | Diminishing SM spot, new spot appears (e.g., at Rf = 0.4) | Product is forming, SM is being consumed. |

| Reaction Mixture (t=final) | Absence of SM spot, strong product spot. | Reaction is complete. |

Rf values are dependent on the specific TLC plate and solvent system used.

Quantitative Analysis in Research Settings

Beyond qualitative assessment and reaction monitoring, quantitative analysis is essential to determine the exact amount or concentration of this compound in a sample.

Spectrophotometric methods rely on the absorption of electromagnetic radiation by the analyte. For this compound, UV-Vis spectrophotometry is applicable due to the presence of the phenyl group, which acts as a chromophore. quora.comyoutube.com A chromophore is a part of a molecule that absorbs light in the ultraviolet or visible regions of the spectrum. youtube.com

While direct UV-Vis spectrophotometry of a solution can provide a quantitative measurement, its selectivity is limited, as any substance in the mixture with a similar chromophore can interfere. 182.160.97 For this reason, spectrophotometric detection is most powerfully and commonly used in conjunction with a separation technique like HPLC. researchgate.net The HPLC separates the components of the mixture, and the UV detector then quantifies the amount of this compound as it elutes from the column. cbseacademic.nic.in

In some cases, a color-forming reaction (derivatization) can be used to enhance sensitivity and shift the absorption to the visible region, where there is less interference. For example, a method for other piperazine (B1678402) compounds involves reaction with acetaldehyde (B116499) and chloranil (B122849) to produce a colored product that can be quantified spectrophotometrically. researchgate.netekb.eg A similar strategy could potentially be developed for this compound for specific applications.

Titrimetric methods, particularly acid-base titrations, are classical analytical techniques that can be used for the quantitative analysis of acidic or basic compounds. libretexts.org Since this compound contains a basic piperidine nitrogen atom, it can be quantified by titration with a standard acid. wikipedia.org

Due to the weak basicity of the piperidine nitrogen, the titration is best performed in a non-aqueous solvent. gfschemicals.commetrohm.com Titrating in a solvent like glacial acetic acid enhances the basicity of the amine relative to the solvent, resulting in a much sharper and more distinct titration endpoint compared to titration in water. metrohm.com The titrant of choice is typically a strong acid in a non-aqueous medium, such as perchloric acid dissolved in glacial acetic acid. metrohm.com The endpoint can be detected using a suitable colorimetric indicator or, more accurately, by potentiometric monitoring of the pH change. libretexts.orgncert.nic.in This method provides a determination of the total base content in the sample.

Impurity Profiling and Degradation Product Analysis in Chemical Synthesis

Impurity profiling is a critical aspect of quality control in the synthesis of any chemical compound. For this compound, potential impurities can arise from starting materials, intermediates, by-products, and degradation products. A thorough understanding of the synthetic route is the first step in predicting potential process-related impurities.

A plausible synthetic route for a structurally similar compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), involves the reaction of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol with hydrogen over a palladium-on-carbon catalyst. chemicalbook.com In such a synthesis, potential impurities could include unreacted starting materials, intermediates like the N-benzylated precursor, and by-products from side reactions.

Degradation of this compound can occur under various stress conditions such as heat, light, humidity, and in the presence of acids or bases. The N-phenyl group and the tertiary alcohol in the piperidine ring are potential sites for degradation. For instance, piperidine itself is known to be a reactive compound that can form complexes and may degrade under heat to emit toxic fumes. nih.gov While specific degradation pathways for this compound are not extensively documented, studies on other aromatic amines, such as benzidine, indicate that degradation can involve complex reactions, and the analytical method must be capable of detecting a range of potential products. epa.gov

Table 1: Potential Impurities and Degradation Products of this compound

| Type | Potential Compound | Origin |

| Process-Related Impurity | Unreacted Starting Materials | Incomplete reaction |

| Process-Related Impurity | Synthetic Intermediates | Incomplete reaction |

| Process-Related Impurity | By-products of side reactions | Non-specific reactions |

| Degradation Product | Oxidation products | Exposure to air/oxidizing agents |

| Degradation Product | Dehydration products | Acidic/basic conditions or heat |

The identification and quantification of these impurities and degradation products are typically achieved using hyphenated chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods provide the necessary separation and identification capabilities to build a comprehensive impurity profile.

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are crucial for the reliable quantification of this compound in research and quality control settings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of piperidine-containing compounds. ijpsonline.comresearchgate.netnih.govwisdomlib.org A typical RP-HPLC method for a related compound would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov

Method validation for an HPLC assay for this compound would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). scielo.br

Table 2: Exemplary HPLC Method Validation Parameters for a Piperidine Analogue

| Parameter | Typical Acceptance Criteria | Example Finding for a Related Compound |

| Linearity (r²) | ≥ 0.999 | 0.9996 nih.gov |

| Precision (%RSD) | ≤ 2% | Intraday and inter-day precision < 1.00% wisdomlib.org |

| Accuracy (Recovery) | 98-102% | 98.0% to 101.9% wisdomlib.org |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.44 µg/mL nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like piperidine derivatives. cmbr-journal.comunodc.org GC provides high-resolution separation, and MS offers sensitive and specific detection, allowing for the definitive identification of the analyte and any impurities. nih.gov For compounds that are not sufficiently volatile, derivatization may be employed to enhance their chromatographic properties.

The validation of a GC-MS method would also follow ICH guidelines, with a focus on specificity, linearity, range, accuracy, precision, and robustness.

The development of robust and validated analytical methods is a prerequisite for the comprehensive characterization and quality control of this compound, ensuring the integrity of research findings and the quality of the compound.

Future Research Directions and Emerging Challenges

Sustainable and Eco-Friendly Synthetic Routes for Piperidinol Scaffolds

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly manufacturing processes. For the synthesis of piperidinol scaffolds, this translates into developing greener reaction pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

A significant future direction lies in the expanded use of biocatalysis . Enzymes, such as lipases and transaminases, offer high regio- and stereoselectivity under mild, aqueous conditions, presenting a green alternative to traditional chemical catalysts. clinmedkaz.org Research has demonstrated the successful use of immobilized lipases, like Candida antarctica lipase (B570770) B (CALB), for the synthesis of piperidine (B6355638) derivatives through multicomponent reactions, offering high yields and catalyst reusability. Current time information in Vancouver, CA. The combination of biocatalysis with other synthetic methods is also a promising avenue. For instance, a hybrid bio-organocatalytic cascade using a transaminase has been developed for the synthesis of 2-substituted piperidines. nih.gov Furthermore, enzymatic C-H oxidation can be used to introduce hydroxyl groups into piperidine rings, a key step in forming piperidinol structures. rsc.orgresearchgate.net

Another key area is the development of synthetic routes that utilize renewable feedstocks . One innovative approach involves the synthesis of piperidine from furfural (B47365), a platform chemical derived from biomass. researchgate.net This process, using a specific supported bimetallic catalyst, allows for the direct amination of furfural to produce piperidine in high yields under relatively mild conditions. researchgate.net

"Green chemistry" principles are also being applied to more traditional synthetic routes. This includes the development of one-pot processes that reduce the number of reaction steps and the use of more environmentally benign solvents and reagents. researchgate.nettandfonline.comnih.gov For example, a one-pot synthesis of N-substituted piperidones using carbonate bases has been shown to improve atom economy and minimize waste streams compared to classical methods like the Dieckman cyclization. researchgate.nettandfonline.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Pushing the boundaries of known chemical reactions is crucial for accessing novel piperidinol derivatives with unique substitution patterns and stereochemistry. Future research will focus on discovering and developing new reactivity patterns and transformations.

A major area of exploration is the combination of different catalytic systems to achieve novel transformations. A recent breakthrough combines biocatalytic C-H oxidation with radical cross-coupling. rsc.orgresearchgate.net This two-stage process first uses an enzyme to selectively install a hydroxyl group on the piperidine ring, which then undergoes a nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds. rsc.orgresearchgate.net This method provides a streamlined and cost-effective way to create complex, three-dimensional molecules that were previously difficult to access. researchgate.net

The development of novel cyclization strategies is another important frontier. doi.org This includes methodologies for the simultaneous functionalization and hydrogenation of pyridine (B92270) precursors, as well as multicomponent cascade reactions that form multiple new C-C and C-N bonds in a single operation. doi.org The aza-Prins cyclization, for instance, is a powerful tool for constructing the piperidine ring, and new variations, such as using niobium(V) chloride as a Lewis acid catalyst to mediate the cyclization of epoxides and homoallylic amines, are expanding its utility for creating substituted piperidines like 4-chloro-piperidine derivatives. nih.gov

Furthermore, the exploration of unprecedented transformations of the piperidine core itself will be a key research focus. This could involve selective functionalization at traditionally non-reactive positions or the development of ring-expansion or ring-contraction methodologies to access related heterocyclic systems.

Integration of Machine Learning and AI in Synthetic Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These powerful computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To improve the efficiency, safety, and reproducibility of chemical syntheses, it is crucial to monitor reactions in real-time. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comlongdom.orgstepscience.com The implementation of PAT relies on advanced in-situ spectroscopic techniques.

For the synthesis of piperidinol scaffolds, techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used for real-time monitoring of reaction progress. americanpharmaceuticalreview.com These techniques provide information about the concentration of reactants, intermediates, and products, allowing for precise control over the reaction. americanpharmaceuticalreview.com For example, on-line FTIR has been used to monitor Curtius rearrangement reactions, providing insights into reaction mechanisms and kinetics, which can then be applied to develop and control a flow chemistry process. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction monitoring. rsc.org Flow NMR can be integrated into a reaction setup to provide detailed structural information about the species present in the reaction mixture as it flows through the system. rsc.org There are also developments in using in-situ NMR setups to screen for properties like drug permeation through artificial membranes. rsc.org

The data generated from these in-situ techniques can be used to create detailed kinetic models of the reaction, leading to a deeper understanding of the reaction mechanism and allowing for more precise optimization and control. rsc.org This real-time data is essential for the implementation of continuous manufacturing and flow chemistry, which offer significant advantages in terms of efficiency and safety over traditional batch processing. rsc.org

Expansion of Computational Models for Predictive Chemistry